molecular formula C12H6F4O B12830049 2,3',4',6-Tetrafluoro-[1,1'-biphenyl]-4-ol

2,3',4',6-Tetrafluoro-[1,1'-biphenyl]-4-ol

Cat. No.: B12830049
M. Wt: 242.17 g/mol
InChI Key: WSNMJADKKSNILM-UHFFFAOYSA-N
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Description

2,3’,4’,6-Tetrafluoro-[1,1’-biphenyl]-4-ol is an organic compound belonging to the class of biphenyls and derivatives. These compounds are characterized by two benzene rings linked together by a carbon-carbon bond. The presence of fluorine atoms in the structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3’,4’,6-Tetrafluoro-[1,1’-biphenyl]-4-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,3’,4’,6-Tetrafluoro-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different biphenyl derivatives.

    Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted biphenyls, ketones, aldehydes, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3’,4’,6-Tetrafluoro-[1,1’-biphenyl]-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3’,4’,6-Tetrafluoro-[1,1’-biphenyl]-4-ol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3’,4’,6-Tetrafluoro-[1,1’-biphenyl]-4-ol is unique due to its specific arrangement of fluorine atoms and hydroxyl group, which imparts distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C12H6F4O

Molecular Weight

242.17 g/mol

IUPAC Name

4-(3,4-difluorophenyl)-3,5-difluorophenol

InChI

InChI=1S/C12H6F4O/c13-8-2-1-6(3-9(8)14)12-10(15)4-7(17)5-11(12)16/h1-5,17H

InChI Key

WSNMJADKKSNILM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2F)O)F)F)F

Origin of Product

United States

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